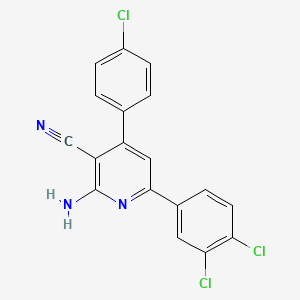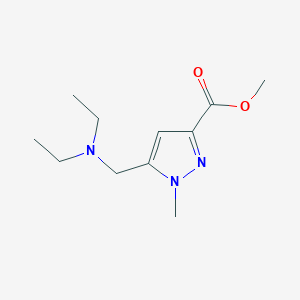
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile
Übersicht
Beschreibung
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dihydronaphthalene ring system with a malononitrile group attached to it
Wirkmechanismus
Target of Action
The primary target of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile is the Bcl-2 protein . The Bcl-2 (B cell lymphoma 2) family of proteins are very important therapeutic targets for malignant tumors and include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM and BAD .
Mode of Action
The compound interacts with the Bcl-2 protein by binding to its active pockets . The lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .
Biochemical Pathways
The compound affects the apoptosis pathway. Apoptosis is triggered by internal or external cellular stimuli, and the evasion of apoptosis is a hallmark of human cancer and contributes to the resistance to conventional therapies . Therefore, targeting key apoptosis regulators like Bcl-2 is a most promising strategy for the treatment of malignant tumors .
Pharmacokinetics
It’s worth noting that many chemotherapy drugs on the market have problems in clinical application, such as relatively low bioavailability .
Result of Action
The compound exhibits obvious anticancer activities against human neoplastic cell lines Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460 and SK-BR-3 . Its cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydronaphthalen-1(2H)-one and malononitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The malononitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, fully saturated analogs, and substituted malononitrile compounds .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of 2-(3,4-Dihydronaphthalen-1(2H)-ylidene)malononitrile.
Malononitrile: Another precursor used in the synthesis.
Naphthalene Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific combination of a dihydronaphthalene ring system and a malononitrile group. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZIWLBVDFZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C(C#N)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)
